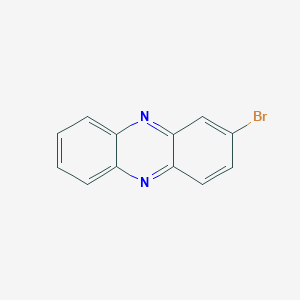

2-Bromophenazine

Beschreibung

Overview of Phenazine (B1670421) Class of Compounds in Medicinal and Industrial Fields

Phenazines are a large and important class of nitrogen-containing heterocyclic compounds. guidechem.commdpi.com Their core structure consists of a pyrazine (B50134) ring with two benzene (B151609) rings fused to it. guidechem.commdpi.com Over 100 natural phenazine derivatives have been identified, primarily isolated from terrestrial and marine microorganisms, and more than 6,000 have been synthesized in laboratories. guidechem.commdpi.com The chemical and physical properties of phenazine derivatives, such as their redox activity and fluorescence, can be widely varied by changing the type and position of functional groups on the phenazine core. guidechem.commdpi.com

This structural diversity leads to a broad spectrum of applications in both medicinal and industrial fields. researchgate.net Initially utilized in the dye industry for pigments like mauveine (violet), nigrosine (black), and safranine (red), the applications of phenazines have expanded significantly. guidechem.comresearchgate.net

In the medicinal field , phenazines are recognized for their wide range of pharmacological activities. mdpi.com They exhibit potent antimicrobial, antifungal, anti-malarial, and anti-tumor properties. taylorandfrancis.com For instance, the drug clofazimine (B1669197) is a well-known antileprosy and antitubercular agent. mdpi.com Natural phenazines like phenazine-1-carboxylic acid (PCA) have been developed into commercial biopesticides. acs.org Research has also explored their potential in treating diseases caused by drug-resistant microorganisms and their use as neuroprotective and anti-inflammatory agents. guidechem.commdpi.com Some derivatives are being investigated for photodynamic therapy, where they can generate reactive oxygen species to selectively target tumors. researchgate.nettaylorandfrancis.com

In the industrial sector , beyond their use as dyes and pigments, phenazines are valuable as fine chemical raw materials. guidechem.com Their unique electronic properties make them suitable for applications in organic conductors, solar cells, and as materials for batteries. guidechem.com Furthermore, their fluorescent properties have led to the development of efficient fluorescent probes for studying biochemical processes. guidechem.commdpi.com

Rationale for Focused Investigation on 2-Bromophenazine

The focused investigation into this compound stems from its unique properties as a synthetic building block and the potent biological activities observed in closely related brominated phenazines. While phenazines as a class are well-studied, specific halogenated derivatives like this compound offer distinct advantages and opportunities for advanced research.

Key properties and research drivers for this compound include:

Redox Activity: this compound is a known redox agent that can participate in electron transfer reactions. biosynth.com This property is fundamental to the biological activity of many phenazines and makes it a valuable tool for studying redox processes in biological systems. For example, it can serve as an artificial electron acceptor for enzymes like the F420H2:heterodisulfide oxidoreductase found in methanogenic archaea. asm.org

Synthetic Versatility: The bromine atom on the phenazine core is a versatile chemical handle. It allows for a variety of subsequent chemical modifications through cross-coupling reactions, enabling the synthesis of more complex molecules. This makes this compound an important intermediate in the creation of novel phenazine derivatives with tailored functions.

Fluorescence: The compound possesses inherent fluorescence, a useful characteristic for developing probes to study proteins and membranes. biosynth.com

Inspired by Potent Bioactive Analogues: Research into brominated phenazines has yielded compounds with remarkable biological activity. A closely related compound, 2-bromo-1-hydroxyphenazine, isolated from a marine Streptomyces species, has demonstrated potent antibacterial activity against pathogens like Staphylococcus aureus and Staphylococcus epidermidis. rsc.orgresearchgate.netrsc.org This discovery has spurred the synthesis and evaluation of a wide range of bromophenazine analogues as potential new antibiotics, particularly against drug-resistant strains and biofilms. rsc.orgsciopen.comrsc.org The activity of these analogues underscores the importance of the bromo-substituent for bioactivity and provides a strong rationale for investigating the parent compound, this compound, and its derivatives. rsc.org Furthermore, the activity of 2-bromo-1-hydroxyphenazine against the NF-κB inflammatory pathway has prompted research into its potential as a lead compound for developing cancer chemopreventive agents. acs.org

The combination of its utility as a redox-active research tool, a fluorescent probe, a versatile synthetic intermediate, and its position as the parent compound for a class of highly potent bioactive molecules makes this compound a subject of significant interest in advanced chemical and medicinal research.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromophenazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrN2/c13-8-5-6-11-12(7-8)15-10-4-2-1-3-9(10)14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCFGYBQCAMTETL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60347403 | |

| Record name | 2-Bromophenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3331-28-0 | |

| Record name | 2-Bromophenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Bromophenazine and Its Derivatives

Established Synthetic Routes to Phenazine (B1670421) Core Structure

A variety of synthetic strategies have been developed to construct the tricyclic phenazine framework. researchgate.net These methods range from classic condensation reactions to modern metal-catalyzed approaches, each offering distinct advantages in terms of substrate scope, reaction conditions, and functional group tolerance. researchgate.netresearchgate.net Common methods include the Wohl-Aue reaction, the Beirut reaction, condensation of 1,2-diaminobenzenes, and cyclizations of diphenylamine (B1679370) precursors. rsc.orgnih.gov

The Wohl-Aue reaction is a classical and versatile method for synthesizing phenazines, involving the base-promoted condensation of an aniline (B41778) with a nitroarene. thieme-connect.denih.gov This reaction can be performed at elevated temperatures, for instance by reacting an aniline and a nitrobenzene (B124822) with potassium hydroxide (B78521) in refluxing toluene (B28343). thieme-connect.denih.gov The reaction generally proceeds to form phenazine 5-oxides in low yield, along with side products, but at higher temperatures (e.g., 140°C), the parent phenazines can be formed directly. thieme-connect.de

This method has been successfully adapted for the modular synthesis of halogenated phenazines (HPs). researchgate.netnih.gov For example, a library of HPs, including 6-bromo substituted analogues, was synthesized by condensing 2-nitroanisole (B33030) with a range of anilines. nih.gov This approach demonstrates the utility of the Wohl-Aue reaction in creating a diverse set of substituted phenazines for biological evaluation. nih.govnih.gov A variation using sodium amide has been reported to improve yields for certain derivatives. researchgate.net

Table 1: Examples of Halogenated Phenazine Synthesis via Wohl-Aue Reaction

| Nitroarene | Aniline | Product | Potency (MRSA-1707) | Reference |

|---|---|---|---|---|

| 2-Nitroanisole | 4-Bromoaniline | 2-Bromo-6-methoxyphenazine | - | nih.gov |

| 2-Nitroanisole | 4-Chloroaniline | 2-Chloro-6-methoxyphenazine | - | nih.gov |

| 2-Nitro-4-methylanisole | 4-Bromoaniline | 2-Bromo-6-methoxy-8-methylphenazine | MIC = 0.05–0.30 μM | nih.gov |

Data sourced from research on halogenated phenazine synthesis. nih.gov

The Beirut reaction is another established route for synthesizing phenazine derivatives, specifically their N-oxide forms. indexcopernicus.comsbq.org.br The reaction involves the cycloaddition of a benzofuroxan (B160326) (also known as 2,1,3-benzoxadiazole-1-oxide) with various nucleophilic partners such as enamines, enolates, or phenols. sbq.org.brresearchgate.net These reactions typically yield phenazine 5,10-dioxides, which can subsequently be reduced to the parent phenazine. indexcopernicus.comresearchgate.net

The electronic characteristics of substituents on the benzofuroxan ring can influence the isomeric ratio of the resulting phenazine N,N'-dioxides. researchgate.net While a powerful method for generating oxidized phenazine scaffolds, the necessity of a final reduction step to obtain the neutral phenazine is a key consideration. indexcopernicus.com The mechanism is generally understood to involve the nucleophilic addition of an enolate ion to an electrophilic nitrogen atom of the benzofuroxan. sbq.org.br

A widely used and efficient method for phenazine synthesis is the condensation of a 1,2-diaminobenzene (o-phenylenediamine) with a 1,2-dicarbonyl compound, such as a 1,2-benzoquinone. ekb.egindexcopernicus.com This approach can be highly effective, sometimes proceeding with nearly quantitative yields under reflux in acetic acid. indexcopernicus.com For instance, the condensation of o-phenylenediamines with β-lapachone and its analogues is a well-established route to specific phenazine derivatives. indexcopernicus.com

This strategy has also been applied to the synthesis of halogenated phenazines. A scalable, one-pot synthesis of 7,8-dihalo-2,3-diaminophenazines was developed based on the oxidative condensation of 4,5-dihalo-1,2-diaminobenzenes. researchgate.netosti.gov In this process, oxidation with iron(III) chloride in acidic aqueous conditions can lead to the desired phenazine products. osti.gov Researchers found that adding a stoichiometric amount of acetone (B3395972) during the oxidation step could suppress the formation of undesired hydroxylated byproducts, leading to selective formation of the protected phenazine precursor with good to excellent yields. osti.gov

Phenazines can be synthesized through the reductive cyclization of N-(2-nitrophenyl)-N-phenylamine precursors. thieme-connect.de This method involves an intramolecular cyclization where the nitro group is reduced, leading to the formation of the second C-N bond of the phenazine ring. guidechem.comthieme-connect.de Various reducing agents can be employed, including iron, iron(II) oxalate (B1200264) with lead, or sodium borohydride (B1222165). thieme-connect.demdpi.com

This cyclization is often the final step in a multi-step sequence. The required N-(2-nitrophenyl)-N-phenylamine intermediate can be prepared via nucleophilic aromatic substitution (SNA) or modern cross-coupling reactions like the Jourdan-Ullmann or Buchwald-Hartwig reactions. mdpi.comrroij.com For example, the synthesis of phenazine-1-carboxylic acid (PCA) analogues can be achieved through a copper-promoted Jourdan-Ullmann coupling between various anilines and 2-bromo-3-nitrobenzoic acid, followed by a reductive ring closure using sodium borohydride. rroij.com Similarly, the synthesis of (-)-streptophenazine A involved an initial SNA reaction followed by a reductive cyclization of the nitro-diphenylamine intermediate with sodium borohydride. mdpi.com

The direct oxidative cyclization of substituted 1,2-diaminobenzenes or related diphenylamines provides another route to the phenazine scaffold. ekb.egguidechem.com For example, the oxidation of benzene-1,2-diamine using reagents like iron(III) chloride can produce phenazine-2,3-diamine. thieme-connect.de Similarly, N,N-Bis(aminophenyl)amines can undergo cyclization upon heating in nitrobenzene, which acts as both the solvent and the oxidizing agent, to yield phenazin-1-amine. thieme-connect.de Another approach involves reacting N-phenyl-2-nitroaniline with iron powder, where the nitro group is first reduced to an amine, followed by an in-situ oxidative cyclization to give phenazine. guidechem.com

Modern synthetic chemistry has introduced palladium-catalyzed methods as a powerful tool for constructing the phenazine core. researchgate.netresearchgate.net These approaches often involve the synthesis of substituted diphenylamines via Pd(0)-catalyzed N-arylation (Buchwald-Hartwig amination) between an o-nitroaniline and a nitro-substituted aryl bromide. researchgate.netnih.gov The resulting diphenylamine can then be cyclized to form the phenazine ring, sometimes through a second, intramolecular Pd-catalyzed N-arylation. researchgate.netnih.gov

This strategy offers high efficiency and functional group tolerance, making it suitable for synthesizing complex phenazine derivatives. researchgate.net For instance, 2-methoxyphenazine (B3350549) was synthesized via an initial Pd-catalyzed N-arylation to form the diphenylamine intermediate, followed by cyclization. researchgate.netnih.gov Domino reactions, where inter- and intramolecular palladium-catalyzed N-arylations occur in one pot from a 1,2-diaminoarene and a 1,2-dihaloarene, have also been developed, providing a direct route to the phenazine skeleton. researchgate.net

Table 2: Synthesis of 2,3-Dialkoxyphenazines via Pd-Catalyzed N-Arylation

| 1-Bromo-2-nitrobenzene Derivative | Aniline Derivative | Intermediate Yield | Final Phenazine Yield | Reference |

|---|---|---|---|---|

| 1-Bromo-4,5-dimethoxy-2-nitrobenzene | 3,4-Dimethoxyaniline | Not specified | Not specified | acs.org |

| 1-Bromo-4,5-diethoxy-2-nitrobenzene | 3,4-Diethoxyaniline | Not specified | Not specified | acs.org |

The synthesis involves Pd-catalyzed N-arylation followed by reductive cyclization. acs.org

Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the starting materials into the final structure. nih.govmdpi.com This approach is valued for its atom economy, time and energy savings, and its ability to quickly generate libraries of structurally diverse molecules. nih.govmdpi.com In the context of phenazine synthesis, MCRs represent a powerful tool for constructing the core heterocyclic scaffold and its derivatives. researchgate.netnih.govresearchgate.net

General strategies for phenazine synthesis include methods like the Wohl-Aue reaction, condensation of 1,2-diaminobenzenes, and Pd-catalyzed N-arylation, with multicomponent approaches being a key modern alternative. researchgate.netresearchgate.net For instance, one-pot MCRs have been developed for synthesizing various phenazine-related structures, such as benzo[a]phenazine (B1654389) derivatives. These reactions can involve the condensation of materials like 2-hydroxy-1,4-naphthoquinone, o-phenylenediamines, aromatic aldehydes, and malononitrile. nih.govresearchgate.net The use of catalysts like supramolecular β-cyclodextrin or nanostructured materials can facilitate these reactions under environmentally friendly conditions. nih.gov

While specific MCRs designed exclusively for 2-bromophenazine are not extensively detailed, the existing methodologies for phenazine analogues can be adapted. For example, a three-component reaction for synthesizing 2-arylbenzo[d]imidazo[2,1-b]thiazoles utilizes 2-aminobenzothiazoles, barbituric acids, and aryl acetylenes or ketones, demonstrating the capability of MCRs to build complex heterocyclic systems in one pot. rsc.org Similarly, strategies used to create dihydroquinazoline (B8668462) or pyrazine-2-carboxylic acid derivatives showcase the flexibility of MCRs in drug discovery, a principle applicable to generating novel this compound analogues. nih.gov The development of such a reaction for this compound would likely involve a bromine-substituted precursor, such as a bromo-substituted o-phenylenediamine (B120857) or a bromo-substituted o-quinone, reacting with other components to assemble the final molecule.

Targeted Bromination Strategies for this compound Synthesis

The synthesis of this compound often relies on carefully planned bromination strategies that ensure the bromine atom is introduced at the desired C2 position of the phenazine core. This is achieved through either direct regioselective bromination of a phenazine precursor or by designing a starting molecule that directs bromination to the target position.

Regioselective Bromination Techniques

Regioselective bromination involves using specific reagents and conditions to control the position of bromination on an aromatic ring. For phenazine and its precursors, N-bromosuccinimide (NBS) is a commonly employed reagent for achieving selective bromination. rsc.orguio.no The inherent reactivity of the phenazine ring, influenced by existing substituents, directs the position of electrophilic attack by the bromine.

A key example is the synthesis of 2-bromo-1-hydroxyphenazine (a derivative of this compound) from 1-hydroxyphenazine. rsc.orgacs.org In this reaction, the hydroxyl group at the C1 position activates the phenazine ring, directing the incoming bromine to an adjacent ortho or para position. The reaction with NBS allows for the specific introduction of a bromine atom at the C2 position. rsc.orguio.no Further reaction with NBS can lead to di-substituted products like 2,4-dibromo-1-hydroxyphenazine. rsc.org

The choice of brominating agent and reaction conditions is crucial for controlling selectivity. Various reagents have been developed for the para-selective bromination of activated aromatic compounds, which is a guiding principle for phenazine synthesis. mdpi.comorganic-chemistry.orgorientjchem.org These include agents like N,N,N',N'-tetrabromobenzene-1,3-disulfonylamide (TBBDA), which can regioselectively brominate aromatic compounds under mild conditions. organic-chemistry.org In some cases, enzymatic methods using halogenase enzymes are being explored for their high regioselectivity in halogenating phenazine-derived substrates. acs.orgnih.govchemrxiv.org

Table 1: Examples of Regioselective Bromination in Phenazine Synthesis

| Precursor | Reagent | Product | Reference |

|---|---|---|---|

| 1-Hydroxyphenazine | N-Bromosuccinimide (NBS) | 2-Bromo-1-hydroxyphenazine | rsc.orgacs.org |

| 1-Aminophenazine | N-Bromosuccinimide (NBS) | 1-Amino-2,4-dibromophenazine | rsc.org |

| 1-Hydroxyphenazine 5,10-dioxide | N-Bromosuccinimide (NBS) | 1-Hydroxy-2-bromophenazine 5,10-dioxide | uio.no |

Precursor Design for this compound Formation

An alternative to direct bromination of the phenazine core is to construct the ring from precursors that already contain bromine at the correct position or are designed to facilitate its introduction. This synthetic design is critical for accessing specific isomers that might be difficult to obtain through direct electrophilic substitution.

One established route involves a Jourdan-Ullmann coupling followed by a reductive ring closure. rsc.orgrroij.com For instance, the synthesis of 6,9-dibromophenazine-1-carboxylic acid was achieved by starting with 2,5-dibromoaniline (B181072) and coupling it with 2-bromo-3-nitrobenzoic acid. rsc.org The subsequent reductive cyclization using sodium borohydride forms the dibrominated phenazine ring system. rsc.orgrroij.com This highlights how the choice of a brominated aniline precursor directly determines the substitution pattern of the final phenazine product.

Another general approach involves the condensation of ortho-diamines with ortho-quinones. rasayanjournal.co.inasm.org To synthesize a this compound derivative, one could theoretically use a 4-bromo-1,2-phenylenediamine, which, upon condensation with an appropriate o-quinone, would yield the desired 2-bromo-substituted phenazine. The synthesis of 2-hydroxyphenazine (B1496473) from the reaction of hydroxyquinone with o-phenylenediamine serves as a template for this type of condensation reaction. asm.org

Green Chemistry Approaches in this compound Synthesis

Traditional methods for synthesizing phenazines often involve hazardous organic solvents and toxic reagents. researchgate.netdntb.gov.ua Green chemistry focuses on developing more environmentally friendly and sustainable synthetic protocols. These approaches are increasingly being applied to the synthesis of phenazine and its derivatives, including this compound. researchgate.netresearchgate.net

Key green chemistry strategies applicable to phenazine synthesis include:

Solvent-Free and Catalyst-Free Synthesis : Performing reactions in the solid state or without a solvent (neat) minimizes waste from volatile organic compounds. researchgate.netrasayanjournal.co.in For example, phenazines have been synthesized by reacting fine powders of o-quinones and o-diamines in a solvent-free system, sometimes with a drop of acetic acid to moisten the mixture. rasayanjournal.co.in

Microwave-Assisted Synthesis : Microwave irradiation can significantly accelerate reaction times and improve yields, often under solvent-free conditions. researchgate.netnih.govnih.gov This technique has been used for the rapid and green synthesis of benzo[a]phenazine derivatives. nih.gov

Ultrasound-Assisted Synthesis : Sonication provides another energy source to promote chemical reactions, often leading to shorter reaction times and higher yields in aqueous media. researchgate.net

Use of Green Catalysts and Solvents : Replacing hazardous catalysts and solvents with benign alternatives is a core principle. Water is an ideal green solvent, and biodegradable catalysts like β-cyclodextrin have been used for the multi-component synthesis of phenazine derivatives. nih.gov Reusable nanocatalysts and solid-supported catalysts like fly ash:H2SO4 are also being employed to create more sustainable processes. nih.govnih.gov

These green methods offer substantial advantages, including milder reaction conditions, simpler work-up procedures, and reduced environmental impact, making them highly desirable for the synthesis of this compound and its analogues. researchgate.netrasayanjournal.co.in

Derivatization Strategies for this compound Analogues

Derivatization is the process of chemically modifying a core molecule to produce a series of related compounds, or analogues. For this compound, derivatization is crucial for exploring structure-activity relationships and developing new molecules with enhanced properties. The bromine atom itself serves as a useful synthetic handle for further transformations, although functionalization often occurs at other positions on the phenazine ring as well.

Functionalization at Various Positions of the Phenazine Heterocycle

Starting with a this compound scaffold, or a precursor to it, chemists can introduce a wide variety of functional groups at different positions on the phenazine heterocycle. This allows for fine-tuning of the molecule's electronic and steric properties.

Common derivatization reactions include:

Acylation and Alkylation : Hydroxyl or amino groups on the phenazine ring can be readily modified. For example, 2-bromo-1-hydroxyphenazine can be reacted with various acid chlorides or chloroformates to produce a library of ester derivatives. rsc.orgrsc.org Similarly, the hydroxyl group can be converted to a methyl ether. rsc.org

Amidation : A carboxylic acid group on the phenazine ring, such as in phenazine-1-carboxylic acid (PCA), can be converted to an amide. This is typically done by first treating the acid with thionyl chloride to form the acid chloride, followed by reaction with ammonia (B1221849) or an amine. rsc.orgrroij.comrroij.com

Curtius Rearrangement : This reaction transforms a carboxylic acid group into an amino group, providing a route to aminophenazines from their carboxylic acid counterparts. rsc.org

Substitution at Other Ring Positions : Research has shown that altering substituents at positions 6, 7, and 8 of the phenazine core can significantly impact biological activity. uio.no Synthetic strategies often involve building the phenazine ring from appropriately substituted anilines to achieve this diversity. rroij.comrroij.com

These derivatization strategies enable the creation of extensive libraries of this compound analogues, which is essential for discovering compounds with potent and specific biological activities. rsc.orgrsc.org

Table 2: Examples of Derivatization Reactions for Phenazine Analogues

| Starting Compound Type | Reaction | Functional Group Change | Reference |

|---|---|---|---|

| Hydroxyphenazine | Acylation with acid chloride | -OH → -OC(O)R | rsc.orgrsc.org |

| Carboxylic acid phenazine | Amidation (via acid chloride) | -COOH → -CONH₂ | rsc.orgrroij.com |

| Carboxylic acid phenazine | Curtius Rearrangement | -COOH → -NH₂ | rsc.org |

| Hydroxyphenazine | Alkylation with iodomethane | -OH → -OCH₃ | rsc.org |

Halogenation of Phenazine Derivatives

Direct halogenation of a pre-formed phenazine core is a primary strategy for introducing bromine atoms onto the heterocyclic framework. The reactivity and regioselectivity of these reactions are highly dependent on the nature of the starting phenazine derivative and the halogenating agent employed.

A notable example is the synthesis of 2-bromo-1-hydroxyphenazine and 2,4-dibromo-1-hydroxyphenazine. rsc.org Starting from 1-hydroxyphenazine, treatment with N-bromosuccinimide (NBS) in toluene at elevated temperatures leads to bromination of the phenazine ring. rsc.org This reaction underscores the utility of NBS as a regioselective brominating agent for activated phenazine systems. The hydroxyl group at the C-1 position directs the electrophilic substitution to the adjacent C-2 and C-4 positions.

Similarly, the synthesis of other brominated phenazines has been achieved through direct bromination. For instance, 1-aminophenazines can be dibrominated using NBS to yield 1-amino-2,4-dibromophenazines. rsc.org This method provides a pathway to introduce bromine atoms into an amino-substituted phenazine ring, further expanding the structural diversity of accessible bromophenazine analogs. rsc.org

Another approach involves the bromination of 1-methoxyphenazine (B1209711) at the 4-position, which can subsequently be demethylated to yield the corresponding hydroxyphenazine. rsc.orgresearchgate.net This highlights a multi-step strategy where halogenation precedes the modification of other functional groups on the phenazine scaffold.

The electrochemical behavior of halogenated phenazines, such as 2-chlorophenazine (B179647) and this compound, has also been investigated. These studies reveal that the radical anions of these compounds show no tendency to fragment by losing a halide ion under the conditions of cyclic voltammetry, indicating a degree of stability in the carbon-halogen bond. rsc.org

Table 1: Examples of Halogenation Reactions on Phenazine Derivatives

| Starting Material | Reagent | Product | Reference |

| 1-Hydroxyphenazine | N-Bromosuccinimide (NBS) | 2-Bromo-1-hydroxyphenazine / 2,4-Dibromo-1-hydroxyphenazine | rsc.org |

| 1-Aminophenazine | N-Bromosuccinimide (NBS) | 1-Amino-2,4-dibromophenazine | rsc.org |

| 1-Methoxyphenazine | Bromine | 1-Bromo-4-methoxyphenazine | rsc.orgrsc.org |

Amide Formation and Curtius Rearrangement for Diversification

The functionalization of phenazine-1-carboxylic acids (PCAs) through amide bond formation and subsequent Curtius rearrangement represents a powerful strategy for generating a wide array of phenazine derivatives. rroij.comrroij.com This approach allows for the introduction of diverse functionalities, significantly expanding the chemical space for structure-activity relationship (SAR) studies. nih.govrsc.org

The process typically begins with the synthesis of a PCA, which can be achieved through methods like the Jourdan-Ullmann coupling followed by reductive ring closure. rroij.comrroij.com Once the PCA is obtained, it can be converted to the corresponding primary amide. For example, 7-bromophenazine-1-carboxylic acid can be treated with thionyl chloride to form the acid chloride, which then reacts with aqueous ammonia to yield 7-bromophenazine-1-carboxamide. rsc.org

The Curtius rearrangement provides a pathway to convert these carboxylic acid derivatives into 1-aminophenazines. rroij.comnih.gov This rearrangement involves the thermal decomposition of an acyl azide (B81097), which is typically generated from the carboxylic acid, to form an isocyanate intermediate. nih.govmasterorganicchemistry.com This isocyanate can then be trapped with water to yield the corresponding amine. rroij.comrroij.com For instance, phenazine-1-carboxylic acid can be converted to 1-aminophenazine via this rearrangement. rsc.org

A general procedure for the Curtius rearrangement of PCA analogues involves reacting the phenazine-1-carboxylic acid with diphenylphosphoryl azide (DPPA) in a solution of tetrahydrofuran (B95107) and triethylamine. rroij.com The resulting acyl azide is then heated in the presence of water to induce the rearrangement and subsequent hydrolysis to the 1-aminophenazine. rroij.com This method has been successfully applied to a range of PCA analogues, demonstrating its utility in generating a library of diversely substituted 1-aminophenazines. rroij.comrroij.com

These 1-aminophenazines serve as versatile building blocks for further diversification. They can be used in the synthesis of "reverse amides," where the amine functionality is acylated with various acid chlorides. rroij.com This two-step sequence of Curtius rearrangement followed by acylation effectively allows for the exploration of a different region of chemical space compared to the direct amidation of PCAs.

Table 2: Diversification of Phenazine-1-Carboxylic Acids

| Starting Material | Key Reaction | Intermediate/Product | Application | Reference |

| 7-Bromophenazine-1-carboxylic acid | Amide Formation | 7-Bromophenazine-1-carboxamide | Diversification of PCA scaffold | rsc.org |

| Phenazine-1-carboxylic acid | Curtius Rearrangement | 1-Aminophenazine | Synthesis of novel 1-aminophenazine small molecules | rsc.orgrroij.com |

| Phenazine-1-carboxylic acid analogues | Curtius Rearrangement | 1-Aminophenazine analogues | Building blocks for reverse amide synthesis | rroij.com |

Mechanistic Investigations of 2 Bromophenazine Reactions

Reaction Mechanism Elucidation for 2-Bromophenazine Formation

The formation of the this compound scaffold can be achieved through various synthetic strategies, with the specific mechanism being highly dependent on the chosen reactants and conditions. One common approach involves the condensation of a substituted o-phenylenediamine (B120857) with a bromo-substituted o-benzoquinone or a related derivative. The reaction generally proceeds through the formation of a dihydrophenazine intermediate, which is subsequently oxidized to the aromatic phenazine (B1670421) core.

Another prominent method for synthesizing phenazine derivatives is the Wohl-Aue reaction. This involves the reaction of an aniline (B41778) with a nitrobenzene (B124822) in the presence of a base. For the synthesis of a bromo-substituted phenazine, one or both of the aromatic precursors would need to contain a bromine substituent at the appropriate position. The mechanism is thought to involve the formation of a phenoxazine-like intermediate which then rearranges and cyclizes.

Furthermore, modern synthetic methodologies, such as those involving palladium-catalyzed cross-coupling reactions, offer alternative routes. For instance, a diaminobenzene can be coupled with a dibromobenzene derivative in the presence of a suitable palladium catalyst and ligand system. The mechanism of these reactions typically involves oxidative addition, transmetalation, and reductive elimination steps, characteristic of palladium-catalyzed cross-coupling cycles.

In some instances, the synthesis of phenazine derivatives can occur through a one-pot, three-component coupling reaction. This can involve the reaction of an o-alkynylheteroaryl carbonyl derivative with a Fischer carbene complex and a dienophile. This process leads to the in-situ generation of furo[3,4-b]pyrazine intermediates which are then trapped in a Diels-Alder reaction to form the core structure. d-nb.info

Stereochemical Considerations and Walden Inversion in Related Reactions

While this compound itself is an achiral molecule, stereochemical principles become crucial when chiral centers are present in the precursors or when the phenazine core is a part of a larger, chiral molecular assembly. The stereochemistry of the final product is often dictated by the stereochemistry of the starting materials and the mechanism of the key bond-forming reactions.

For instance, in the synthesis of chiral hexahydrophenazine derivatives from the reaction of dimeric nitrosochlorides (derived from unsaturated hydrocarbons like (+)-3-carene) with 1,2-phenylenediamine, the stereochemistry of the resulting phenazine derivative is a key aspect of the investigation. researchgate.net The relative stereochemistry of such products is typically determined using techniques like 1H NMR spectroscopy by comparing coupling constants. nih.gov

A critical concept in stereochemistry is the Walden inversion, which describes the inversion of a chiral center in a molecule during a chemical reaction. wikipedia.orgbyjus.com This phenomenon is a hallmark of the SN2 reaction mechanism, where a nucleophile attacks a tetrahedral carbon atom from the side opposite to the leaving group, leading to an inversion of the stereochemical configuration. wikipedia.orgmasterorganicchemistry.com This process can be visualized as an umbrella turning inside out in a strong wind. wikipedia.orgyoutube.com The first observation of this inversion was made by Paul Walden in 1896, who was able to interconvert enantiomers of a compound through a series of reactions known as a Walden cycle. wikipedia.orglibretexts.orglibretexts.org

While not directly applicable to the synthesis of the achiral this compound, the principles of Walden inversion are fundamental in many organic reactions that could be used to synthesize precursors or more complex derivatives of phenazine. For example, if a chiral starting material with a leaving group on a stereocenter is used, and the synthesis involves an SN2 reaction at that center, the resulting product will have the opposite stereochemistry. It is important to note that not all substitution reactions lead to inversion; some may result in retention of configuration or a mixture of enantiomers. byjus.com

Electron Transfer Pathways and Redox Properties

Phenazines, including this compound, are recognized as redox-active compounds capable of participating in electron transfer reactions. biosynth.commdpi.com The core phenazine structure can accept and donate electrons, a property that is fundamental to their role in various chemical and biological processes. The presence of the bromine atom in this compound influences its electronic properties and, consequently, its redox behavior.

This compound can act as an electron acceptor in reactions. biosynth.comrhea-db.orgcapes.gov.br For example, in studies with the enzyme F420H2 dehydrogenase from Methanosarcina mazei Gö1, this compound was shown to be an effective electron acceptor. rhea-db.orgcapes.gov.br The redox potential of the substrate-radical anion couple is a key factor in these electron transfer processes. capes.gov.br The midpoint potential of related phenazines, such as 2-hydroxyphenazine (B1496473), is sufficiently positive to act as an effective oxidant for biological redox couples like F420/F420H2. asm.org It is presumed that this compound possesses a similarly suitable redox potential. asm.org

The electron transfer pathways involving phenazines are crucial in biological systems. For instance, in the context of bacterial biofilms, extracellular electron transfer (EET) pathways are significant. researchgate.net Phenazines can function as soluble redox mediators or electron shuttles, facilitating electron transfer between cells and their environment. researchgate.net The ability of phenazines to undergo reversible oxidation and reduction allows them to participate in these complex electron transport chains.

In synthetic applications, the redox properties of phenazines are also exploited. Electro-oxidative synthesis provides a mild method for preparing phenazines. researchgate.net This can involve the direct electro-oxidation of dihydrophenazines or the electro-dimerization of o-phenylenediamines. researchgate.net The electronic nature of substituents on the phenazine ring, such as the bromine atom in this compound, can modulate the reduction potential and the redox-cycling capabilities of the molecule. rsc.org

Role of Catalysts and Reagents in Reaction Selectivity and Efficiency

The choice of catalysts and reagents is paramount in directing the synthesis of this compound and its derivatives towards high selectivity and efficiency. A wide array of catalytic systems, from transition metals to organocatalysts, have been employed in phenazine synthesis.

Catalysts:

Transition Metal Catalysts: Iron (Fe) and cobalt (Co) based catalysts are commonly used in processes like the Fischer-Tropsch synthesis, which, while not a direct synthesis of phenazine, highlights their role in C-C and C-N bond formation under specific conditions. doe.gov In the context of phenazine synthesis, ruthenium (Ru) and palladium (Pd) catalysts supported on materials like titania have been investigated for oxidative coupling reactions of precursors like 2-aminophenol (B121084). researchgate.net Palladium catalysts are also central to cross-coupling reactions for forming the phenazine skeleton.

Solid-Supported Catalysts: To enhance ease of handling, improve recyclability, and often increase selectivity, catalysts are frequently immobilized on solid supports. scirp.org Materials like silica (B1680970) (SiO2) and alumina (B75360) (Al2O3) are common supports. doe.govscirp.org For instance, KMnO4-Al2O3 and PCC-SiO2 have been used as solid-supported oxidizing agents in the synthesis of related heterocyclic compounds. scirp.org Zeolites, with their microporous structures, also serve as important heterogeneous catalysts in various organic transformations. wikipedia.org

Organocatalysts: In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis. frontiersin.org While not directly reported for this compound synthesis, chiral Brønsted acids and bifunctional enamine catalysts have been successfully used to create chiral heterocyclic compounds with high enantioselectivity. frontiersin.org

Reagents:

Oxidizing and Reducing Agents: The synthesis of phenazines often involves oxidation or reduction steps. Oxidizing agents like potassium persulfate (K2S2O8) have been used for tandem reactions in water. rsc.org For reductions, polymer-supported borohydride (B1222165) has been employed for the conversion of acid chlorides to alcohols. cam.ac.uk

Grignard Reagents: Grignard reagents (RMgX) are highly reactive organomagnesium compounds used extensively for forming new carbon-carbon bonds. sigmaaldrich.com They are prepared by reacting an alkyl or aryl halide with magnesium metal. sigmaaldrich.com While they are strong bases and react with acidic protons, their primary use is in nucleophilic additions to carbonyls and other electrophiles. sigmaaldrich.comyoutube.com

Specialized Reagents: Specific reagents are often developed to achieve particular transformations under mild conditions. For example, Dudley reagents have been created for the protection of alcohols and carboxylic acids under relatively neutral conditions, which can be crucial when dealing with sensitive functional groups in a multi-step synthesis. The Goldberg reaction, which uses a copper catalyst with ligands like 1,10-phenanthroline (B135089), provides an efficient method for C-N bond formation, for instance, in the synthesis of aminopyridines from bromopyridines. mdpi.com

The following table provides a summary of various catalysts and reagents and their roles in related synthetic transformations.

| Catalyst/Reagent | Role in Synthesis | Example Application |

| Palladium (Pd) Catalysts | Cross-coupling reactions for C-C and C-N bond formation. | Synthesis of phenazine derivatives from diaminobenzenes and dibromobenzenes. |

| Ruthenium (Ru) Catalysts | Oxidative coupling reactions. | Catalyzes the oxidative coupling of 2-aminophenol to form phenoxazinones. researchgate.net |

| Iron (Fe) Catalysts | Catalyzes various bond formations, often at high temperatures. | Used in Fischer-Tropsch synthesis; suitable for low H2/CO ratio syngas. doe.gov |

| Copper (Cu) Catalysts | C-N bond formation (Ullmann and Goldberg reactions). | Used with 1,10-phenanthroline in the Goldberg reaction to synthesize aminopyridines. mdpi.com |

| Solid-Supported Oxidants | Mild and selective oxidation. | KMnO4-Al2O3 and PCC-SiO2 used for oxidation steps in heterocycle synthesis. scirp.org |

| Grignard Reagents (RMgX) | Formation of carbon-carbon bonds. | Nucleophilic addition to carbonyls to create alcohols. sigmaaldrich.comyoutube.com |

| Dudley Reagents | Protecting group chemistry. | Protection of alcohols and carboxylic acids under neutral conditions. |

| Potassium Persulfate (K2S2O8) | Non-transition metal-catalyzed oxidation. | Mediates tandem hydroxybromination and oxidation of styrenes in water. rsc.org |

Unable to Generate Article: Essential Spectroscopic Data for this compound Not Found

Following a comprehensive search for the specific analytical data required to construct the article "Advanced Spectroscopic Characterization of this compound and its Complexes," it has been determined that the necessary spectral information for the parent compound, this compound (CAS No. 3331-28-0), is not available within the accessible literature and databases.

While the existence, molecular formula (C₁₂H₇BrN₂), and molecular weight of this compound have been confirmed, and extensive information on the spectroscopic analysis of related phenazine derivatives and complexes is available, the specific ¹H NMR, ¹³C NMR, and mass spectrometry fragmentation data for this compound itself could not be located. This information is typically found in the supplementary data of scientific publications, which are not directly accessible.

Without this core data, it is impossible to generate scientifically accurate and detailed content for the mandated sections of the article, specifically:

Advanced Spectroscopic Characterization of 2 Bromophenazine and Its Complexes

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

To adhere to the principles of accuracy and avoid the generation of unsubstantiated information, the article cannot be written as requested. If the user can provide the specific spectral data for 2-Bromophenazine, the request can then be fulfilled.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound, providing an exact mass measurement that can confirm its elemental composition. Unlike unit mass resolution instruments, HRMS instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers can measure mass-to-charge ratios (m/z) to several decimal places. bu.edu.egchromatographyonline.comnih.gov This high precision allows for the differentiation between compounds with the same nominal mass but different molecular formulas. bu.edu.eg

For this compound (C₁₂H₇BrN₂), HRMS can verify its molecular formula by matching the experimentally measured mass with the theoretically calculated exact mass. A key diagnostic feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.5% and 49.5%, respectively). bu.edu.eg This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost identical intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule. bu.edu.eg Tandem mass spectrometry (MS/MS) experiments can further elucidate the structure by fragmenting the molecular ion and analyzing the resulting daughter ions, providing insights into the connectivity of the phenazine (B1670421) core. chromatographyonline.com

| Ion/Fragment | Molecular Formula | Calculated Exact Mass (Da) | Key Diagnostic Feature |

|---|---|---|---|

| [M]⁺ (with ⁷⁹Br) | C₁₂H₇⁷⁹BrN₂ | 257.9847 | Part of the characteristic 1:1 isotopic doublet for bromine. |

| [M+2]⁺ (with ⁸¹Br) | C₁₂H₇⁸¹BrN₂ | 259.9826 | The second peak of the bromine isotopic doublet, nearly equal in intensity to the [M]⁺ peak. |

| [M-Br]⁺ | C₁₂H₇N₂ | 179.0609 | Represents the loss of the bromine atom, a common fragmentation pathway. |

| [M-HCN]⁺ | C₁₁H₆BrN | 230.9738 | Fragmentation of the phenazine ring. |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable techniques for identifying the functional groups present in a molecule. up.ac.za These methods measure the absorption of infrared radiation, which excites molecular vibrations. libretexts.orgedinst.com The resulting spectrum displays absorption bands at specific frequencies (or wavenumbers) corresponding to the vibrational modes of different bonds within the molecule. edinst.com

For this compound, the FT-IR spectrum is expected to exhibit characteristic bands that confirm its aromatic and heterocyclic nature. Key absorptions would include C-H stretching vibrations for the aromatic protons, C=C and C=N stretching vibrations within the fused phenazine ring system, and various C-H bending vibrations (in-plane and out-of-plane) that are diagnostic of the substitution pattern on the aromatic rings. The presence of the carbon-bromine bond would be confirmed by a stretching vibration in the far-infrared region of the spectrum. Analysis of phenazine-related compounds often relies on FT-IR data for structural confirmation. researchgate.netdntb.gov.ua

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 1650-1500 | C=C and C=N Stretch | Aromatic Ring and Phenazine Core |

| 900-675 | C-H Bend (out-of-plane) | Aromatic Ring Substitution Pattern |

| 690-515 | C-Br Stretch | Bromo-substituent |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which causes the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly useful for studying molecules with conjugated π systems, known as chromophores. libretexts.orgshu.ac.uk The extended π-electron system of the phenazine core in this compound makes it an ideal candidate for UV-Vis analysis.

The absorption of photons in this energy range corresponds to electronic transitions, primarily π → π* and n → π* transitions. libretexts.orgwikipedia.org The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are typically intense. The n → π* transitions, which involve promoting a non-bonding electron (from the nitrogen lone pairs) to a π* antibonding orbital, are generally less intense. The extensive conjugation in the phenazine structure lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in absorption at longer wavelengths. libretexts.org The presence of the bromine substituent may cause a bathochromic (red shift) or hypsochromic (blue shift) effect on the absorption maxima (λ_max) depending on its electronic influence on the chromophore.

| Transition Type | Orbitals Involved | Expected Spectral Region | Relative Intensity |

|---|---|---|---|

| π → π | π (bonding) → π (antibonding) | UV / Visible | High |

| n → π | n (non-bonding) → π (antibonding) | UV / Visible (often longer wavelength than π → π*) | Low |

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS)

Raman spectroscopy is a light-scattering technique that provides detailed information about a molecule's vibrational modes, similar to IR spectroscopy but governed by different selection rules. edinst.com While IR absorption requires a change in the dipole moment during a vibration, a Raman-active mode requires a change in the molecule's polarizability. edinst.com This makes Raman spectroscopy highly complementary to IR, as vibrations that are weak or absent in one may be strong in the other. For this compound, Raman spectroscopy can provide a characteristic "fingerprint" spectrum, identifying vibrations of the phenazine skeleton and the C-Br bond. youtube.com

A significant challenge with Raman spectroscopy is the inherent weakness of the scattering signal. edinst.com Surface-Enhanced Raman Spectroscopy (SERS) overcomes this limitation by adsorbing the analyte onto a roughened metal surface (typically gold or silver) or onto metallic nanoparticles. wikipedia.orgclinmedjournals.org This can enhance the Raman signal by factors of 10¹⁰ to 10¹¹, enabling the detection of even single molecules. wikipedia.org The enhancement arises from two primary mechanisms: electromagnetic enhancement due to localized surface plasmon resonance and chemical enhancement involving charge-transfer between the analyte and the metal surface. edinst.comrsc.org SERS is a powerful tool for studying this compound at trace concentrations or in complex environments. clinmedjournals.orgamericanpharmaceuticalreview.com

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Comments |

|---|---|---|

| Ring Breathing Mode | ~1000-1100 | Characteristic of the aromatic system. |

| Aromatic C=C/C=N Stretch | ~1300-1650 | Strong bands defining the phenazine core structure. |

| Aromatic C-H in-plane bend | ~1100-1300 | Provides structural information. |

| C-Br Stretch | ~200-400 | A strong, low-frequency signal confirming the bromo-substituent. |

Electronic Paramagnetic Resonance (EPR) Spectroscopy for Unpaired Electrons

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and study chemical species that possess one or more unpaired electrons. wikipedia.orglibretexts.org These include organic radicals and many transition metal complexes. bruker.com

In its neutral, ground state, this compound is a diamagnetic molecule with all its electrons paired. Therefore, it is EPR-silent and cannot be directly studied by this technique. However, EPR becomes an essential tool under conditions where this compound is converted into a paramagnetic species. This can occur in two primary scenarios:

Formation of Radical Ions: Through chemical or electrochemical reduction or oxidation, this compound can accept or lose an electron to form a radical anion (this compound•⁻) or a radical cation (this compound•⁺). These radical species, having an unpaired electron, would produce a distinct EPR spectrum. Analysis of the spectrum's g-factor and hyperfine coupling patterns (interactions between the unpaired electron and magnetic nuclei like ¹H, ¹⁴N, and ⁷⁹/⁸¹Br) can provide detailed information about the distribution of the unpaired electron's spin density across the molecule. libretexts.org

Complexation with Paramagnetic Metal Ions: If this compound acts as a ligand and coordinates to a paramagnetic transition metal ion (e.g., Cu(II), Mn(II), Fe(III)), the resulting complex will be EPR-active. wikipedia.org The EPR spectrum of the complex would provide insights into the metal ion's oxidation state, its coordination geometry, and the nature of the metal-ligand bonding.

Thus, while not applicable to the neutral molecule itself, EPR is uniquely suited for characterizing the reactive radical intermediates and metal complexes of this compound. ethz.ch

| System | EPR Activity | Information Obtained |

|---|---|---|

| This compound (Neutral) | Inactive (Diamagnetic) | Not applicable. |

| This compound Radical Ion (Anion or Cation) | Active (Paramagnetic) | g-factor, hyperfine coupling constants, spin density distribution. libretexts.org |

| Complex with Paramagnetic Metal Ion | Active (Paramagnetic) | Metal oxidation state, coordination environment, metal-ligand interactions. wikipedia.orgbruker.com |

Theoretical and Computational Chemistry Studies on 2 Bromophenazine

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as 2-bromophenazine, by solving the Schrödinger equation. These calculations provide insights into the distribution of electrons and the energies of molecular orbitals.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. scielo.brdtic.mil These "from the beginning" methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, aim to provide highly accurate solutions to the electronic Schrödinger equation. dtic.milmdpi.com For a molecule like this compound, ab initio calculations can be employed to determine its optimized geometry, total energy, and vibrational frequencies. While computationally intensive, these methods are crucial for benchmarking other, more approximate, computational techniques. dtic.mil For instance, studies on related aza-aromatic compounds have utilized ab initio calculations to analyze positional selectivity in electrophilic substitution reactions, a concept applicable to predicting the reactivity of the this compound ring system. researchgate.net

Density Functional Theory (DFT) has become one of the most popular methods for quantum chemical calculations due to its favorable balance of accuracy and computational cost. researchgate.netresearchgate.net DFT methods calculate the electronic properties of a molecule based on its electron density, which is a function of only three spatial coordinates. unipd.it A study on 76 different polybromophenazines utilized DFT calculations at the B3LYP/6-31G* level of theory to determine their standard molar enthalpies of formation (ΔfHΘ) and standard molar Gibbs free energies of formation (ΔfGΘ). acs.org This level of theory has been shown to provide reliable results for halogenated aromatic compounds. acs.org For this compound, such calculations would be essential in determining its thermodynamic stability. acs.org DFT is also widely used to predict a variety of other properties, including the electronic structure and redox potentials of phenazine (B1670421) derivatives for applications in energy storage systems. researchgate.netacs.orgrsc.org

Table 1: Calculated Thermodynamic Properties for Phenazine and Bromobenzene

This table presents theoretically calculated and experimental thermodynamic data for the parent compound, phenazine, and a related substituted compound, bromobenzene, which can serve as a reference for understanding the properties of this compound. The calculations were performed at the B3LYP/6-31G* level. acs.org

| Compound | Property | Calculated Value | Experimental Value |

| Phenazine | ΔfHΘ (kJ/mol) | 224.2 | 224.2 ± 2.0 |

| ΔfGΘ (kJ/mol) | 390.9 | 391.0 ± 2.1 | |

| Bromobenzene | ΔfHΘ (kJ/mol) | 104.9 | 104.9 ± 1.1 |

| ΔfGΘ (kJ/mol) | 185.0 | 185.0 ± 1.3 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. imperial.ac.uk The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that relates to the chemical reactivity and kinetic stability of a molecule. irjweb.com A smaller HOMO-LUMO gap generally implies higher reactivity and lower stability. ijarset.com

For phenazine derivatives, the HOMO-LUMO gap can be significantly influenced by the nature and position of substituents. rsc.org For example, introducing electron-donating groups tends to raise the HOMO energy level and decrease the gap, while electron-withdrawing groups typically lower the LUMO energy. rsc.orgwuxiapptec.com In the case of this compound, the bromine atom, being electronegative, is expected to influence the orbital energies. DFT calculations on various phenazine derivatives have shown that the HOMO-LUMO gap can range from approximately 1.11 eV to 3.11 eV depending on the attached donor and acceptor groups. researchgate.net Studies on other halogen-substituted pyrazine (B50134) derivatives indicate that halogen substitution can lead to a decrease in the electrophilicity index. chemrxiv.org

Table 2: Representative HOMO-LUMO Data for Substituted Phenazines

The following table provides examples of calculated HOMO, LUMO, and energy gap values for different phenazine derivatives, illustrating the effect of various substituents. researchgate.netnih.gov These values help in contextualizing the expected electronic properties of this compound.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Phenazine (Parent) | -6.23 | -2.57 | 3.66 |

| 2,3-dicyanophenazine | -7.15 | -3.98 | 3.17 |

| 2,3-diaminophenazine | -5.11 | -1.98 | 3.13 |

| Phenazine-2,3-diol | -5.85 | -3.12 | 2.73 |

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, where atomic orbitals combine to form molecular orbitals that span the entire molecule. researchgate.net These molecular orbitals can be bonding, antibonding, or non-bonding. researchgate.net For aromatic systems like phenazine, MO theory is essential for describing the delocalized π-electron system. The distribution and energies of these π-orbitals dictate the molecule's aromaticity and electronic absorption properties. researchgate.net In the case of this compound, the bromine atom's p-orbitals can interact with the phenazine π-system, modifying the molecular orbital landscape. The specific shapes and energies of the HOMO and LUMO, as calculated by MO theory, determine the most likely sites for nucleophilic and electrophilic attack. mdpi.com

HOMO-LUMO Analysis and Energy Gaps

Computational Modeling of Reactivity and Selectivity

Computational models are instrumental in predicting how a molecule will behave in a chemical reaction, including its reactivity and the selectivity for forming specific products. mdpi.commdpi.com

Within the framework of DFT, several descriptors have been defined to quantify chemical reactivity. Chemical potential (μ) and chemical hardness (η) are two such global reactivity descriptors. kg.ac.rs Chemical potential measures the tendency of electrons to escape from a system, while chemical hardness quantifies the resistance of a molecule to change its electron distribution. kg.ac.rsresearchgate.net

These parameters are formally defined as:

Chemical Potential (μ): μ ≈ (EHOMO + ELUMO) / 2

Chemical Hardness (η): η ≈ (ELUMO - EHOMO) / 2

A "soft" molecule, characterized by a low chemical hardness value, is generally more reactive than a "hard" molecule. ijarset.com For phenothiazine (B1677639) derivatives, which are structurally related to phenazines, DFT-based descriptors including chemical potential and hardness have been used to predict their reactivity. researchgate.net In a study of a halogen-substituted pyrazine carboxamide, it was found that halogen substitution led to an increase in the chemical potential value compared to the parent molecule. chemrxiv.org For this compound, these calculations would provide a quantitative measure of its reactivity profile.

Electrophilicity Index

The electrophilicity index (ω) is a key concept in conceptual Density Functional Theory (DFT) that quantifies the ability of a molecule to accept electrons. sci-rad.com It is a measure of the stabilization in energy when the system acquires an additional electronic charge from the environment. mdpi.com The electrophilicity index is calculated using the electronic chemical potential (μ) and the chemical hardness (η). A higher electrophilicity index indicates a greater capacity to act as an electrophile. mdpi.com Molecules can be classified based on their electrophilicity values as strong (ω > 1.5 eV), moderate (0.8 < ω < 1.5 eV), or marginal (ω < 0.8 eV) electrophiles. mdpi.com

While direct experimental or computational values for the electrophilicity index of this compound are not extensively documented in publicly available literature, insights can be drawn from related compounds. For instance, computational studies on phenazine derivatives are used to predict their redox potentials and solvation free energies. rsc.org A study on 3-bromo-benzo[a]phenazine, a structurally similar compound, involved detailed electrochemical and computational analysis to propose its redox mechanism. semanticscholar.org Such studies, which calculate properties like HOMO and LUMO energies, provide the foundational data needed to estimate the electrophilicity index and understand the molecule's reactivity. nih.govnih.gov The presence of the electron-withdrawing bromine atom on the phenazine core is expected to increase its electrophilicity compared to the unsubstituted phenazine.

| Conceptual DFT Parameters | Description |

| Electronic Chemical Potential (μ) | Represents the escaping tendency of electrons from a system. |

| Chemical Hardness (η) | Measures the resistance to change in the electron distribution. |

| Electrophilicity Index (ω) | Quantifies the energy stabilization upon accepting electrons. |

This table describes the key parameters used in the calculation of the electrophilicity index.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational landscape and flexibility of a molecule.

For halogenated phenazines, MD simulations have been employed to understand their interactions with biological targets. nih.gov These simulations can reveal how the molecule binds to a receptor and the conformational changes that occur upon binding. For example, MD simulations of halogenated phenazine compounds targeting the AgrA protein in Staphylococcus aureus demonstrated that these molecules bind within a hydrophobic cleft, leading to structural changes in the protein. nih.gov Such studies highlight the importance of the conformational dynamics in the biological activity of these compounds.

The conformational analysis of this compound would involve simulating its behavior in different environments, such as in a solvent or interacting with a biomolecule. Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the molecule.

Radius of Gyration (Rg): To understand the compactness of the molecule.

Computational Studies on Derivatives of this compound

Computational studies on derivatives of this compound are crucial for understanding structure-activity relationships and for the rational design of new functional molecules. By systematically modifying the phenazine core and analyzing the resulting changes in electronic properties, researchers can tune the molecule for specific applications. researchgate.net

Numerous studies have focused on the computational design and analysis of various phenazine derivatives. rsc.orgmdpi.com For instance, the introduction of different electron-donating or electron-withdrawing groups can significantly alter the redox properties and solubility of the phenazine scaffold. rsc.org DFT calculations are commonly used to predict these properties. acs.org

In the context of halogenated phenazines, computational studies have explored how different halogen substituents and their positions on the phenazine ring affect antibacterial and biofilm-eradicating activities. researchgate.netnih.gov For example, research on 3-substituted halogenated phenazines has utilized in silico methods like molecular docking and MD simulations to investigate their potential as anti-MRSA agents. researchgate.net Another study focused on the synthesis and computational analysis of dithieno[3,2-a:2',3'-c]phenazines substituted with halogens, where theoretical calculations helped to understand their electronic characteristics, such as HOMO-LUMO gaps and excitation energies. rsc.org

Mechanistic Investigations of Biological Activities of 2 Bromophenazine

Biological Activities of Phenazine (B1670421) Compounds

Phenazines are a large class of nitrogen-containing heterocyclic compounds produced by various microorganisms, including bacteria and fungi, found in both terrestrial and marine environments. nih.govmdpi.comnih.govmdpi.com Over 100 natural phenazine compounds and more than 6,000 synthetic derivatives have been identified and studied. nih.govmdpi.com These compounds exhibit a wide range of biological activities, making them a subject of extensive research for potential applications in medicine and agriculture. mdpi.comnih.gov

The diverse pharmacological effects of phenazines are attributed to their chemical structures, which can be modified with various functional groups at different positions on the phenazine core. mdpi.commdpi.com These modifications influence their physicochemical properties, such as redox potential and fluorescence, which in turn determine their biological actions. mdpi.commdpi.com The mechanisms underlying their activities are multifaceted and include the production of reactive oxygen species (ROS), interference with cellular redox balance, and interaction with DNA. nih.govmdpi.com

Phenazine compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, and insecticidal properties. nih.govmdpi.comnih.gov Some phenazine derivatives, such as clofazimine (B1669197), are used clinically for the treatment of leprosy and tuberculosis. nih.govmdpi.com Others, like certain fused aryl phenazine derivatives, are under investigation for their significant anticancer potential. nih.govmdpi.com

Antimicrobial Properties (Antibacterial, Antifungal, Antiviral)

Phenazine compounds are well-known for their broad-spectrum antimicrobial properties, which encompass antibacterial, antifungal, and antiviral activities. mdpi.comnih.govontosight.ai These natural products are considered a significant source for the development of new antimicrobial agents, particularly in an era of increasing antibiotic resistance. sciopen.com The antimicrobial efficacy of phenazines is linked to their ability to generate reactive oxygen species (ROS), which can cause cellular damage to pathogenic microorganisms. mdpi.comfrontiersin.org

The structural diversity of phenazines plays a crucial role in their antimicrobial potency. For instance, hydroxylation and hydroxy-methylation of the phenazine core are important for their antibiotic activity. nih.gov Halogenated phenazine derivatives have also been shown to possess potent antibacterial activity. nih.govnih.gov The mode of action for the antibacterial effects of halogenated phenazines may involve membrane disruption and interference with redox cascades. nih.gov

Phenazine-1-carboxylic acid (PCA), a common phenazine derivative, has demonstrated significant antifungal and antibacterial activities. frontiersin.org In China, a formulation based on PCA, known as Shenqinmycin, is used in agriculture to control plant pathogens due to its high efficacy and low toxicity. frontiersin.org Similarly, phenazine-1,6-dicarboxylic acid (PDC) has shown lethal activity against both Gram-negative and Gram-positive bacteria. mdpi.comnih.gov

Some phenazine-inspired antibiotics, such as 2-bromo-1-hydroxyphenazine, have shown high activity against a wide range of bacteria, including those associated with severe infections. sciopen.comresearchgate.net The antimicrobial activity of phenazine derivatives can vary significantly based on their specific chemical structure. For example, a study comparing phenazine-1-carboxylic acid (PCA) and the synthetic phenazine-5,10-dioxide (PDO) found that PCA was more effective against several bacterial and fungal strains, while PDO showed stronger inhibition against others. thaiscience.infowu.ac.th

A number of phenazine derivatives have demonstrated significant antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis, including methicillin-resistant strains (MRSA and MRSE). sciopen.comresearchgate.netrsc.org The development of novel antibacterial agents targeting these pathogens is a critical area of research due to the rise of antibiotic resistance. rsc.org

A microbial warfare-inspired strategy, utilizing redox-active phenazines from Pseudomonas, has led to the identification of bromophenazines with potent activity against S. aureus and S. epidermidis. researchgate.netrsc.org A synthesized 27-membered phenazine library yielded several bromophenazine analogues with significant antibacterial properties. researchgate.net The most potent of these compounds exhibited a minimum inhibitory concentration (MIC) of 0.78–1.56 μM against S. aureus and S. epidermidis, which was 32- to 64-fold more potent than the well-known phenazine antibiotic pyocyanin (B1662382). researchgate.netrsc.org

Detailed structure-activity relationship (SAR) studies have been conducted on these bromophenazine small molecules to understand the chemical features responsible for their antibacterial potency. researchgate.netrsc.org These findings highlight the potential of phenazine-based compounds in combating drug-resistant staphylococcal infections.

Bacterial biofilms are surface-attached communities of bacteria that are notoriously resistant to conventional antibiotics and host immune responses, posing a significant challenge in clinical settings. rsc.org Staphylococcus aureus is a prominent biofilm-forming pathogen responsible for numerous nosocomial and community-acquired infections. rsc.org

Research has focused on identifying compounds capable of inhibiting biofilm formation, dispersing pre-formed biofilms, and eradicating mature biofilms. Bromophenazine derivatives have emerged as promising candidates in this area. rsc.org These compounds have demonstrated potent antibiofilm activities against S. aureus, including methicillin-resistant strains. rsc.org

Specific bromophenazine derivatives have shown activity as:

Biofilm inhibitors: with IC₅₀ values ranging from 0.55 to 10.3 μM. rsc.org

Biofilm dispersal agents: with EC₅₀ values between 1.4 and 29.3 μM. rsc.org

Biofilm eradicators: with minimum biofilm eradication concentration (MBEC) values of 100–200 μM. rsc.org

These discoveries could pave the way for new therapeutic strategies targeting biofilm-associated infections caused by drug-resistant S. aureus.

Phenazine derivatives exhibit broad-spectrum antibacterial activity, affecting both Gram-positive and Gram-negative bacteria. researchgate.netsciencedaily.com Bacteria themselves produce a variety of bioactive natural products, including phenazines, to compete with other microorganisms in their environment. sciencedaily.com By modifying basic phenazine structures, bacteria can generate a cocktail of derivatives with a wide range of biological activities. sciencedaily.com

Research has identified mechanisms that allow bacteria to modify simple phenazine structures, resulting in derivatives that are active against both Gram-positive and Gram-negative bacteria, as well as eukaryotic cells. sciencedaily.com This natural strategy of creating diverse derivatives provides bacteria with a means to combat a variety of competitors. sciencedaily.com

Phenazine-inspired antibiotics, such as 2-bromo-1-hydroxyphenazine and other brominated phenazines, have demonstrated effectiveness against a wide array of Gram-positive and Gram-negative bacteria, including those responsible for serious infections. sciopen.comresearchgate.net

Biofilm Inhibition, Dispersion, and Eradication

Anticancer Activity

In addition to their antimicrobial properties, phenazine compounds have garnered significant attention for their potential as anticancer agents. nih.govmdpi.comnih.gov Both natural and synthetic phenazine derivatives have been shown to possess antiproliferative activities against various cancer cell lines. nih.govmdpi.com The anticancer potential of phenazines has been recognized since 1959. nih.govsemanticscholar.org

Several phenazine derivatives have shown promising anticancer activity and are in various stages of clinical investigation. nih.govmdpi.com For instance, fused aryl phenazine derivatives such as XR11576, XR5944, NC-182, and NC-190 have demonstrated significant anticancer effects. nih.govmdpi.com The mechanisms underlying the anticancer activity of phenazines are diverse and can include the induction of apoptosis (programmed cell death) and interference with key cellular processes like DNA replication. mdpi.comresearchgate.net

One notable example is 5-methyl phenazine-1-carboxylic acid, which exhibited selective cytotoxicity against A549 (lung cancer) and MDA-MB-231 (breast cancer) cell lines. nih.govmdpi.com Its antiproliferative action involves inhibiting cell viability and DNA synthesis, leading to G1 cell cycle arrest and apoptosis. nih.govmdpi.com This process is mediated through the mitochondrial apoptotic pathway, involving the activation of caspase-3 and the downregulation of Bcl-2 expression. nih.govmdpi.com Another compound, iodinin, has shown high cytotoxic activity, particularly against leukemia cells. mdpi.comnih.gov The natural product 2-bromo-1-hydroxyphenazine, isolated from a Streptomyces species, also displayed strong cytotoxicity against the HCT-116 human colon carcinoma cell line with an IC₅₀ of 0.1 μM. mdpi.com

A key mechanism through which some phenazine derivatives exert their anticancer effects is by interfering with the activity of topoisomerases. nih.gov Topoisomerases (Topo I and Topo II) are essential enzymes that play a critical role in DNA replication, repair, and transcription by resolving topological problems in DNA strands. rsc.orgnih.gov This makes them important targets for anticancer drugs. rsc.orgnih.gov

Several phenazine derivatives have been identified as inhibitors of topoisomerase I and/or II. rsc.orgnih.govacs.org For example, the novel benzophenazine derivative NC-190 is a potent antitumor compound that inhibits the DNA strand-passing activity of topoisomerase II. nih.gov It stabilizes the topoisomerase II-DNA cleavable complex, leading to DNA breaks and fragmentation in cancer cells. nih.gov While NC-190 is a potent inhibitor of topoisomerase II, it has only a weak inhibitory effect on topoisomerase I. nih.gov

Some benzo[a]phenazine (B1654389) derivatives have been shown to be dual inhibitors of both topoisomerase I and II. rsc.orgacs.org These compounds can act as Topo I poisons by stabilizing the Topo I-DNA cleavage complex and as catalytic inhibitors of Topo II by, for instance, inhibiting its ATPase activity. rsc.orgnih.gov This dual inhibitory action is a rare and promising feature for the development of new anticancer agents. rsc.org The ability of these compounds to induce apoptosis in cancer cell lines further underscores their therapeutic potential. rsc.orgnih.gov

Promotion of Apoptotic Cell Death

The anticancer activity of 2-Bromophenazine is significantly linked to its ability to induce programmed cell death, or apoptosis. semanticscholar.org The primary mechanism identified is the generation of intracellular Reactive Oxygen Species (ROS). semanticscholar.orgnih.gov The production of ROS initiates a cascade of events characteristic of apoptosis, including the hyperpolarization of the mitochondrial membrane, the externalization of phosphatidylserine, condensation of chromatin, and fragmentation of DNA, ultimately leading to cell death. nih.gov